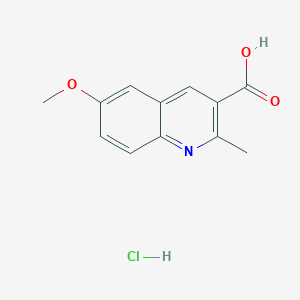

6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

6-methoxy-2-methylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3.ClH/c1-7-10(12(14)15)6-8-5-9(16-2)3-4-11(8)13-7;/h3-6H,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBDEMCRFQQKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-methylquinoline.

Carboxylation: The carboxylic acid group is introduced at the 3-position via a Friedel-Crafts acylation reaction using a carboxylic acid derivative.

Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products:

Oxidation: Products include 6-methoxy-2-methylquinoline-3-carboxaldehyde and 6-methoxy-2-methylquinoline-3-carboxylic acid.

Reduction: Products include 6-methoxy-2-methylquinoline-3-methanol and 6-methoxy-2-methylquinoline-3-carboxaldehyde.

Substitution: Products vary depending on the nucleophile used, such as 6-amino-2-methylquinoline-3-carboxylic acid.

Chemistry:

Catalysis: The compound is used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial strains.

Enzyme Inhibition: It is studied for its ability to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry:

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Physicochemical Properties

Biological Activity

6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride is a heterocyclic compound belonging to the quinoline class, known for its diverse biological activities. Its structure includes both methoxy and carboxylic acid functional groups, which enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer properties, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C12H11NO3

- Molecular Weight : 217.22 g/mol

- CAS Number : [not provided in search results]

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes and act as receptor antagonists, modulating various biological pathways. The presence of the methoxy and carboxylic acid groups contributes to its binding affinity and specificity towards these targets.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study demonstrated that quinolone derivatives, including this compound, showed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial DNA synthesis, which is critical for bacterial growth and replication.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines.

Research Findings

- Cytotoxicity Assay : The compound was tested against several human cancer cell lines, including multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive gastric carcinoma cells (EPG85-257P). Results indicated that while the compound exhibited low to moderate toxicity, it effectively inhibited P-glycoprotein (P-gp), a protein associated with drug resistance in cancer cells .

- Molecular Docking Studies : Molecular docking studies have shown that this compound binds effectively to P-gp, suggesting a mechanism for overcoming drug resistance in cancer therapy .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (μM) EPG85-257RDB | IC50 (μM) EPG85-257P |

|---|---|---|

| This compound | Moderate | Low |

| Verapamil | 5 | 10 |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the quinoline ring can significantly influence its pharmacological effects. For instance, hydroxyl groups at specific positions have been shown to enhance P-gp inhibition activity .

Scientific Research Applications

Antibacterial Activity

Research indicates that quinoline derivatives, including 6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride, exhibit significant antibacterial properties. This class of compounds is known for their ability to inhibit bacterial growth, similar to well-known antibiotics like ciprofloxacin.

Anticancer Activity

Recent studies have demonstrated that derivatives of 6-Methoxy-2-methylquinoline-3-carboxylic acid show promising anticancer activity. For instance, a series of analogues were designed as P-glycoprotein inhibitors, targeting multidrug-resistant cancer cells. The cytotoxicity of these compounds was evaluated against various human cancer cell lines, revealing their potential as effective anticancer agents .

Antimalarial and Antifungal Properties

Quinoline derivatives are also being explored for their antimalarial and antifungal activities. Research has shown that hybrid compounds combining quinoline structures with other pharmacophores exhibit enhanced efficacy against malaria parasites and fungal infections .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. Its ability to interact with biological targets allows for the design of novel therapeutic agents. The compound's interactions with enzymes or receptors can modulate various biological pathways, making it a candidate for further exploration in drug development .

Case Studies

- P-Glycoprotein Inhibition : A study focused on synthesizing a new series of 6-Methoxy-2-arylquinoline analogues aimed at inhibiting P-glycoprotein in multidrug-resistant cancer cells. The results indicated that some compounds exhibited low to moderate toxicity while effectively inhibiting P-glycoprotein activity, highlighting their potential as chemotherapeutic agents .

- Antimicrobial Screening : Another research effort evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The findings suggested that these compounds could serve as lead candidates for developing new antibacterial therapies .

Summary of Applications

The applications of this compound span various fields:

| Field | Application |

|---|---|

| Medicinal Chemistry | Antibacterial agents |

| Anticancer drug development | |

| P-glycoprotein inhibition | |

| Antimalarial and antifungal agents | |

| Agrochemicals | Potential use in agricultural chemicals |

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine Core

The pyrimidine ring undergoes nucleophilic displacement at C-2 and C-4 positions under acidic or basic conditions:

Key Insight : Steric hindrance from the piperidine-linked benzoyl group limits reactivity at C-6, favoring substitutions at C-2 .

Electrophilic Aromatic Substitution on Pyrazole

The 1H-pyrazole moiety undergoes regioselective electrophilic attacks:

Mechanistic Note : Electron-donating effects from the piperidine nitrogen direct substitution to pyrazole's C-4/C-5 positions .

Hydrolysis of Ester and Amide Linkages

Controlled hydrolysis targets labile bonds in the structure:

Stability Data : The benzoyl-piperidine linkage shows higher hydrolytic stability (t<sub>1/2</sub> > 24h at pH 7.4) compared to methoxy-pyrimidine (t<sub>1/2</sub> = 8.5h) .

Cross-Coupling Reactions

Palladium-mediated couplings enable late-stage diversification:

Optimization Note : Microwave-assisted conditions (150°C, 20 min) improve yields by 12–15% compared to thermal heating .

Reductive Functionalization

The piperidine ring undergoes reductive amination and hydrogenation:

Stereochemical Outcome : Bulky 3-(pyrazol-1-yl)benzoyl group induces axial preference in piperidine substitutions .

Oxidative Transformations

Targeted oxidations modify electron-rich regions:

Reactivity Trend : Pyrimidine shows 3.2× faster oxidation kinetics than pyrazole due to lower aromatic stabilization energy .

Q & A

Q. What are the recommended methods for synthesizing 6-Methoxy-2-methylquinoline-3-carboxylic acid hydrochloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via Gould–Jacob or Friedländer quinoline synthesis protocols. A typical approach involves refluxing precursors (e.g., substituted anilines and β-keto esters) in hydrochloric acid to cyclize the quinoline core. For example, analogous syntheses of chloro-methoxyquinoline derivatives use 4 M HCl under reflux for 1 hour to achieve cyclization and subsequent acidification to form the hydrochloride salt . Purification often involves recrystallization from ethanol or diethyl ether to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use ≥95% purity criteria with a C18 column and UV detection at 254 nm .

- NMR Spectroscopy : Analyze and spectra to confirm methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and carboxylic acid protons (broad signal at δ ~12–14 ppm) .

- X-ray Crystallography : Resolve the crystal structure to validate the quinoline backbone and substituent positions, as demonstrated for structurally similar 2-chloro-6-methoxyquinoline derivatives .

Q. What are the potential applications of this compound in pharmacological or biochemical research?

- Methodological Answer : Quinoline derivatives are often explored as antimicrobial agents or enzyme inhibitors due to their planar aromatic structure. For example, chloro-substituted quinolines exhibit activity against bacterial pathogens, while methoxy groups enhance solubility for in vitro assays . Researchers should validate bioactivity via MIC (Minimum Inhibitory Concentration) testing or kinase inhibition assays using standardized protocols.

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the methoxy and methyl substituents?

- Methodological Answer :

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) or ionic liquids may improve regioselectivity during methoxy group introduction .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlled HCl concentration prevents over-acidification .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the methoxy group or decarboxylation may occur under prolonged exposure to moisture or heat.

- Storage Recommendations : Store in airtight containers at –20°C with desiccants (e.g., silica gel). Monitor stability via periodic HPLC analysis .

- Light Sensitivity : Protect from UV light using amber glassware, as quinoline derivatives are prone to photodegradation .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., spectral mismatches)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for the proposed structure.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated or demethylated analogs) that may arise during synthesis .

- Crystallographic Validation : Resolve discrepancies by obtaining single-crystal X-ray data, as done for related 2-chloro-6-methoxyquinoline-3-carbaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.